molecular formula C21H20FN3O4 B11029035 N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide

Cat. No.: B11029035
M. Wt: 397.4 g/mol
InChI Key: NQPBPKNXMIEKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide is a complex organic compound characterized by its unique structural components, including a fluorophenyl group, a dioxopyrrolidinyl moiety, and a benzohydrazide segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide typically involves multiple steps:

    Formation of the Dioxopyrrolidinyl Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorinated benzene derivatives.

    Coupling with Benzohydrazide: The final step involves coupling the intermediate with benzohydrazide under conditions that promote the formation of the desired hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide may exhibit interesting bioactivity, making it a candidate for drug development. Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests it might interact with specific enzymes or receptors, potentially leading to the development of new medications.

Industry

Industrially, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dioxopyrrolidinyl and benzohydrazide moieties could contribute to the compound’s overall activity. Pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide
  • N’-[1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide

Uniqueness

Compared to similar compounds, N’-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N’-propanoylbenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methyl-N'-propanoylbenzohydrazide

InChI

InChI=1S/C21H20FN3O4/c1-3-18(26)25(23-20(28)14-10-8-13(2)9-11-14)17-12-19(27)24(21(17)29)16-7-5-4-6-15(16)22/h4-11,17H,3,12H2,1-2H3,(H,23,28)

InChI Key

NQPBPKNXMIEKAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.